
5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of 1-methyl-1H-pyrazole: This can be achieved by reacting pyrazole with acetone.
Acetylation: The 1-methyl-1H-pyrazole is then acetylated using acetic anhydride to introduce the acetamido group.
Carboxylation: Finally, the acetylated product is reacted with a chlorinated carboxylic acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine.
Pathways: The inhibition of DAO can prevent the formation of reactive oxygen species, thereby reducing oxidative stress and associated cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1H-pyrazole-3-carboxylic acid
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-5-hydroxy-pyrazole-3-carboxylic acid methyl ester
Uniqueness
5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific acetamido and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DAO selectively sets it apart from other pyrazole derivatives.
Properties
Molecular Formula |
C7H9N3O3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
5-acetamido-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O3/c1-4(11)8-6-3-5(7(12)13)9-10(6)2/h3H,1-2H3,(H,8,11)(H,12,13) |
InChI Key |
XESHSTSAEAOALM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11808815.png)
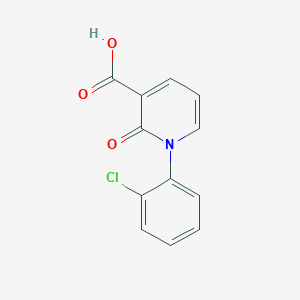
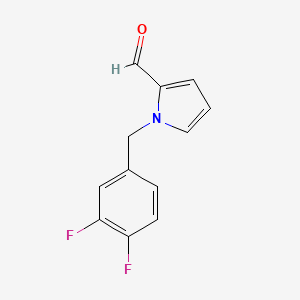

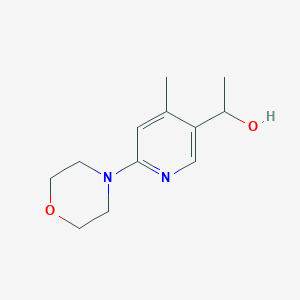


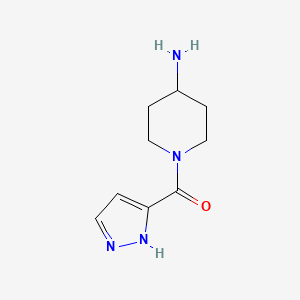
![(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile](/img/structure/B11808853.png)


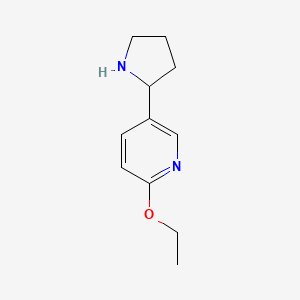
![2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B11808882.png)
